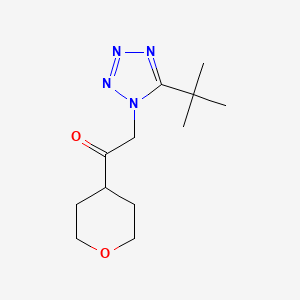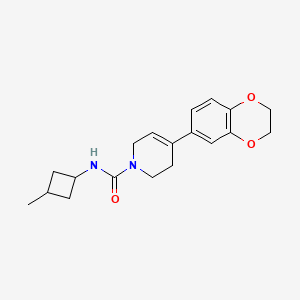![molecular formula C18H28N4O B6762168 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762168.png)
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentylpyrazole moiety and a spirooctane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea typically involves multiple steps:
-
Formation of the Cyclopentylpyrazole Moiety: : This step usually starts with the cyclization of a suitable precursor, such as cyclopentanone, with hydrazine to form cyclopentylhydrazine. This intermediate is then reacted with an appropriate aldehyde or ketone to form the cyclopentylpyrazole ring.
-
Spirooctane Ring Formation: : The spirooctane ring can be synthesized through a series of cyclization reactions involving suitable starting materials like cyclohexanone derivatives. These reactions often require catalysts and specific reaction conditions to ensure the correct formation of the spiro structure.
-
Urea Formation: : The final step involves the reaction of the cyclopentylpyrazole and spirooctane intermediates with an isocyanate or a similar reagent to form the urea linkage. This step typically requires controlled temperatures and may involve the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole ring or the spirooctane moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylcarbamate
- 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylthiourea
Uniqueness
Compared to similar compounds, 1-[(1-Cyclopentylpyrazol-3-yl)methyl]-3-spiro[25]octan-2-ylurea may exhibit unique properties due to the presence of the urea linkage, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(1-cyclopentylpyrazol-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c23-17(20-16-12-18(16)9-4-1-5-10-18)19-13-14-8-11-22(21-14)15-6-2-3-7-15/h8,11,15-16H,1-7,9-10,12-13H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJCFWFVMHFRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2NC(=O)NCC3=NN(C=C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyclopropyl(thiophen-2-yl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762087.png)
![10-(1-Methylpyrazol-3-yl)sulfonyl-4-oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B6762093.png)
![3-(2-Cyclopropylethylsulfonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B6762109.png)
![3-[[1-(1,3-Dihydro-2-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridine](/img/structure/B6762122.png)

![N-[(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl]-2,6-dioxaspiro[4.5]decan-9-amine](/img/structure/B6762135.png)
![5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile](/img/structure/B6762140.png)
![1-[3-(Azepan-1-yl)-3-oxopropyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762148.png)
![N-cyclopropyl-5,6-dimethyl-N-[3-(2-methylphenyl)cyclobutyl]-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762158.png)
![N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide](/img/structure/B6762166.png)
![1-(1-Pyridin-2-ylpyrrolidin-3-yl)-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762180.png)
![1-[2-(2-Cyclopropylpyrimidin-5-yl)ethyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6762188.png)

